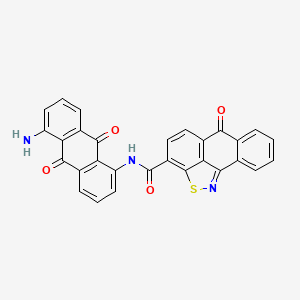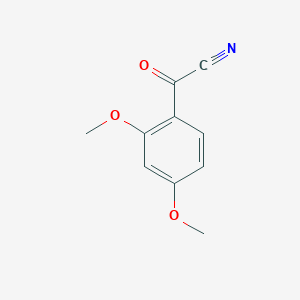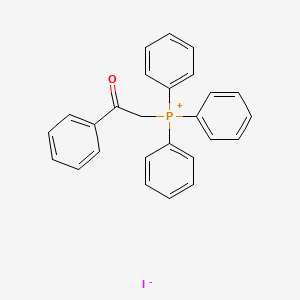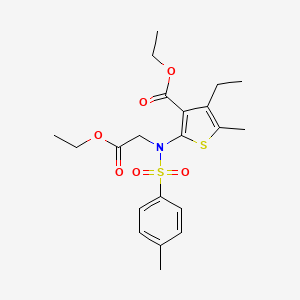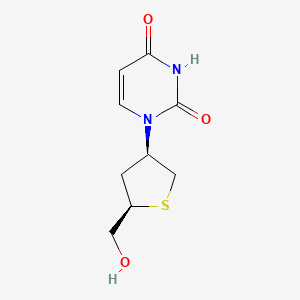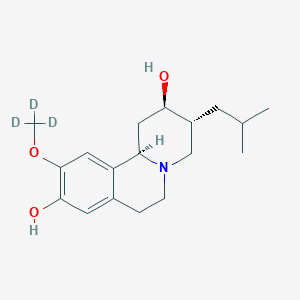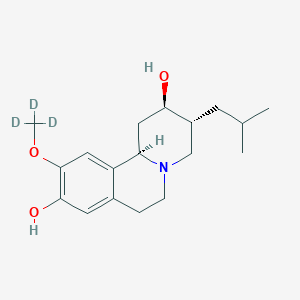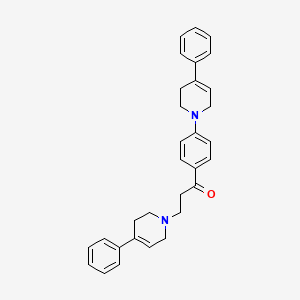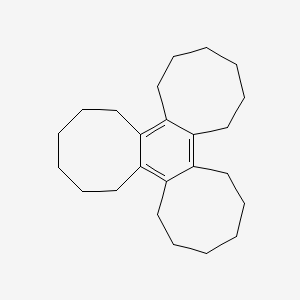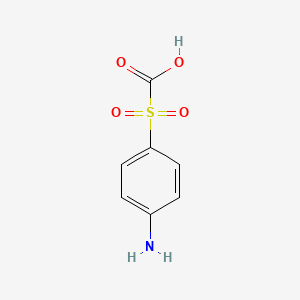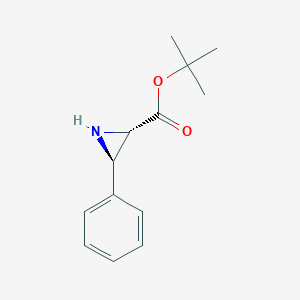
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This compound is particularly interesting due to its chiral centers, which can lead to different stereoisomers with unique properties and reactivities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with tert-butyl chloroformate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and safety. These systems allow for precise control over reaction conditions, leading to higher yields and purities compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The strained ring structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen-containing heterocycles.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines, thiols, or alcohol derivatives.
Scientific Research Applications
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds, depending on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-ylcarbamate: Another compound with a similar tert-butyl group and chiral centers.
(2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar stereochemistry and functional groups.
Uniqueness
Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate is unique due to its aziridine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, particularly for the development of complex molecules with specific stereochemistry .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
SJENAWGNJMLOIZ-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


